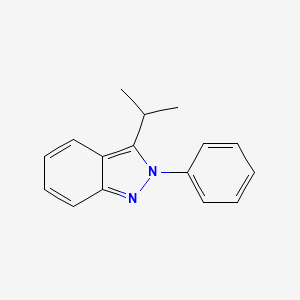

2H-Indazole, 3-(1-methylethyl)-2-phenyl-

Description

Historical Context and Structural Significance of the Indazole Nucleus in Organic Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, was first described by the German chemist Emil Fischer in the late 19th century. chemeo.comaustinpublishinggroup.com Structurally, it consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, which gives rise to its unique chemical properties. acs.orgnih.gov The indazole system can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less predominant 2H-indazole. acs.org This tautomerism is a critical aspect of its chemical reactivity and biological interactions. acs.org The arrangement of nitrogen atoms within this fused ring system allows for diverse substitution patterns, making it a versatile scaffold for designing molecules with specific functions in medicinal chemistry and materials science. acs.orgacs.org

Overview of Research Trajectories for Substituted 2H-Indazole Derivatives

Substituted 2H-indazole derivatives are a cornerstone of modern medicinal chemistry, with research demonstrating a vast array of pharmacological activities. acs.orgnih.gov These compounds are extensively investigated for their potential as therapeutic agents across multiple disease areas.

Key research trajectories include:

Anticancer Agents: Many indazole derivatives are developed as kinase inhibitors, targeting enzymes crucial for cancer cell growth and proliferation. nih.gov Commercially available drugs like Pazopanib and Axitinib feature the indazole core and are used in cancer therapy. nih.gov

Anti-inflammatory Activity: Researchers have explored 2H-indazole derivatives for their ability to modulate inflammatory pathways, with some compounds showing inhibitory effects on enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Antiprotozoal Agents: Significant research has focused on the activity of 2H-indazole derivatives against various protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. researchgate.netdundee.ac.uk Studies have shown that certain substitutions on the 2-phenyl ring, particularly electron-withdrawing groups, can enhance antiprotozoal potency. dundee.ac.uk

Antimicrobial and Antifungal Applications: The indazole scaffold has been incorporated into compounds tested against various bacterial and fungal strains. nih.govresearchgate.net For instance, some 3-phenyl-1H-indazole derivatives have been identified as DNA gyrase B inhibitors, a key bacterial enzyme. researchgate.net

The synthesis of these derivatives is also an active area of research, with chemists developing novel, efficient methods such as the Cadogan reaction, palladium-catalyzed cross-coupling reactions, and various one-pot multicomponent strategies to build libraries of these valuable compounds. nih.govresearchgate.net

Specific Academic and Research Interest in 2H-Indazole, 3-(1-methylethyl)-2-phenyl-

While extensive research exists for the broader class of 2-phenyl-2H-indazoles, specific academic literature focusing exclusively on 2H-Indazole, 3-(1-methylethyl)-2-phenyl- is limited. The research interest in this molecule is best understood by examining its structural components: the 2-phenyl-2H-indazole core and the 3-(1-methylethyl), or isopropyl, substituent.

The 2-phenyl-2H-indazole scaffold is commonly synthesized via methods like the Cadogan reaction, which involves the reductive cyclization of an o-nitrobenzaldehyde-derived Schiff base using a phosphite (B83602) reagent. researchgate.net Another modern approach is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine (like aniline), and sodium azide. acs.org

Below are the computed chemical properties for this specific compound.

| Property | Value |

|---|---|

| IUPAC Name | 3-isopropyl-2-phenyl-2H-indazole |

| CAS Number | 31412-61-0 |

| Molecular Formula | C16H16N2 |

| Molecular Weight | 236.31 g/mol |

| SMILES | CC(C)c1c2ccccc2n(n1)c3ccccc3 |

| InChI Key | WBFYJBLFBBTKLB-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

75379-01-0 |

|---|---|

Molecular Formula |

C16H16N2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-phenyl-3-propan-2-ylindazole |

InChI |

InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3 |

InChI Key |

MJACGXYGAMUORH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=CC=CC2=NN1C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Mechanistic Characterization of 2h Indazole, 3 1 Methylethyl 2 Phenyl and Analogues

Vibrational Spectroscopy for Structural Elucidation (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides critical insights into the functional groups and bonding arrangements within a molecule. For 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, the IR spectrum is characterized by a combination of absorption bands corresponding to the indazole core, the phenyl ring, and the isopropyl substituent.

The analysis of related indazole structures reveals characteristic vibrational modes. d-nb.info The aromatic C-H stretching vibrations of the indazole and phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the isopropyl group are expected at slightly lower wavenumbers, generally in the 2970-2850 cm⁻¹ range.

The region between 1600 cm⁻¹ and 1300 cm⁻¹ is particularly diagnostic, containing multiple signals from the C=C and C=N stretching vibrations of the aromatic indazole ring system. d-nb.info Out-of-plane bending modes for the aromatic C-H bonds, which can help determine substitution patterns, typically appear in the 1000-700 cm⁻¹ range. d-nb.info While a specific experimental spectrum for 2H-Indazole, 3-(1-methylethyl)-2-phenyl- is not detailed in seminal literature, the expected absorption regions based on its constituent parts can be reliably predicted.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Indazole and Phenyl Rings |

| Aliphatic C-H Stretch | 2970 - 2850 | Isopropyl Group |

| C=C and C=N Stretch | 1600 - 1300 | Indazole Aromatic System |

| Aromatic C-H Out-of-Plane Bend | 1000 - 700 | Indazole and Phenyl Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the structure.

For the parent compound, 2-phenyl-2H-indazole, detailed NMR data has been reported. nih.gov The ¹H NMR spectrum shows a characteristic set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indazole core and the N-phenyl substituent. nih.gov The ¹³C NMR spectrum complements this with signals for all carbon atoms, including those in the heterocyclic and aromatic rings. nih.gov

The introduction of the 3-(1-methylethyl)- group to this scaffold would introduce distinct new signals. In the ¹H NMR spectrum, a septet (a one-proton signal split by six equivalent methyl protons) would be expected for the methine (-CH) proton, and a corresponding doublet (a six-proton signal split by the single methine proton) would appear for the two methyl (-CH₃) groups. In the ¹³C NMR spectrum, two new signals in the aliphatic region would confirm the presence of the isopropyl group. The specific chemical shifts for the parent analogue 2-phenyl-2H-indazole are provided below.

| Nucleus | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.41 (d, J = 0.9 Hz, 1H) | Indazole H3 |

| 7.91–7.89 (m, 2H) | Phenyl H2', H6' | |

| 7.79 (dd, J = 8.8, 0.9 Hz, 1H) | Indazole H7 | |

| 7.71 (dt, J = 8.5, 1.0 Hz, 1H) | Indazole H4 | |

| 7.54–7.49 (m, 2H) | Phenyl H3', H5' | |

| 7.41–7.37 (m, 1H) | Phenyl H4' | |

| 7.11 (ddd, J = 8.4, 6.6, 0.7 Hz, 1H) | Indazole H5 or H6 | |

| ¹³C NMR | 149.79 | Indazole C7a |

| 140.54 | Phenyl C1' | |

| 129.56 | Phenyl C3', C5' | |

| 127.90 | Phenyl C4' | |

| 126.83 | Indazole C3a | |

| 122.77 | Indazole C3 | |

| 122.46 | Indazole C4 | |

| 121.00 | Indazole C6 | |

| 120.41 | Indazole C5 | |

| 120.38 | Phenyl C2', C6' | |

| 117.95 | Indazole C7 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 2H-Indazole, 3-(1-methylethyl)-2-phenyl- (molecular formula C₁₆H₁₆N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺).

| m/z Value (Predicted) | Ion/Fragment Identity | Notes |

|---|---|---|

| 236 | [M]⁺ | Molecular Ion |

| 221 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 193 | [M-43]⁺ | Loss of the isopropyl group (•C₃H₇) |

| 159 | [M-77]⁺ | Loss of the phenyl group (•C₆H₅) |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to probe the redox properties of molecules, providing information on their ability to be oxidized or reduced. Recent studies have demonstrated that the 2H-indazole scaffold is electrochemically active and can participate in synthetically useful transformations. nih.govrsc.org

Research on 2H-indazole derivatives has shown that they can undergo regioselective C-H functionalization under electrochemical conditions. rsc.org For example, metal- and oxidant-free electrochemical protocols have been developed for the C-H selenylation of 2H-indazoles. rsc.org Furthermore, an electrochemical 1,3-oxo-amination of 2H-indazoles has been established, highlighting the ability of the indazole ring to undergo oxidative coupling reactions. nih.gov These findings suggest that the 2H-Indazole, 3-(1-methylethyl)-2-phenyl- molecule would possess an accessible oxidation potential, allowing it to engage in similar electrochemical transformations. The specific potentials would be influenced by the electron-donating nature of the isopropyl group and the electronic properties of the N-phenyl substituent, but the core reactivity is a known characteristic of the 2H-indazole system.

Computational and Theoretical Investigations of 2h Indazole, 3 1 Methylethyl 2 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties. For a molecule like 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, DFT would be employed to optimize its three-dimensional geometry and calculate various electronic descriptors. researchgate.netnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

This analysis focuses on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netasianresassoc.org A smaller gap generally implies higher reactivity. For other indazole derivatives, DFT calculations have been used to determine these energy gaps to correlate structure with stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. These maps use a color scale to indicate different regions of charge: red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). asianresassoc.org An MEP map for 2H-Indazole, 3-(1-methylethyl)-2-phenyl- would reveal the most electron-rich sites, likely around the nitrogen atoms of the indazole ring, and electron-deficient regions, which would guide predictions about its intermolecular interactions. researchgate.netasianresassoc.org

Prediction of Reactivity Indices and Electrophilic/Nucleophilic Sites

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These include electronegativity (the power to attract electrons), chemical hardness (resistance to change in electron distribution), and chemical softness (the inverse of hardness). Local reactivity descriptors, such as Fukui functions, can also be derived to predict the most likely sites for electrophilic, nucleophilic, and radical attack within the molecule with greater precision than MEP maps alone. These indices provide a quantitative measure of reactivity at specific atomic sites.

Molecular Modeling and Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and intermolecular interactions of a compound.

Conformational Analysis and Stability Studies

For a molecule with rotatable bonds, such as the bond connecting the phenyl group and the isopropyl group to the indazole core, multiple conformations (spatial arrangements of atoms) are possible. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape. Studies on similar heterocyclic systems often use these methods to understand preferred geometries.

Intermolecular Interaction Dynamics (e.g., protein-ligand stability)

While the theoretical frameworks for these analyses are well-documented, the specific application and resulting data for 2H-Indazole, 3-(1-methylethyl)-2-phenyl- remain subjects for future research.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While specific docking studies focusing exclusively on 2H-Indazole, 3-(1-methylethyl)-2-phenyl- are not extensively detailed in publicly available literature, the principles and findings from studies on analogous indazole structures provide a robust framework for understanding its potential biological interactions.

The primary goal of molecular docking is to calculate the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the interaction between the ligand and the target macromolecule. A lower binding energy value typically indicates a more stable and favorable interaction.

For 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, a docking simulation would place the molecule into the active site of a target protein, such as a kinase or other enzyme, for which indazole derivatives have shown inhibitory activity. The software then calculates the binding energy based on the intermolecular forces established. These interactions are driven by several forces:

Hydrophobic Interactions: The phenyl group at the 2-position and the isopropyl group at the 3-position are nonpolar and would favorably interact with hydrophobic pockets within a protein's active site.

π-π Stacking: The aromatic rings of the indazole core and the phenyl substituent can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

The analysis of these interaction modes provides a detailed picture of how the molecule is oriented within the active site and which of its chemical features are most important for binding.

Beyond predicting affinity, docking studies are critical for identifying the specific amino acid residues that form key interactions with the ligand. For 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, the analysis would pinpoint which residues in the active site form hydrogen bonds, hydrophobic contacts, or aromatic interactions.

Studies on similar indazole scaffolds have demonstrated interactions with key residues in various protein targets. For instance, in kinase inhibition, the indazole core often acts as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the enzyme. Although the 2H-indazole core of the subject compound lacks a hydrogen bond donor, the nitrogen atoms can act as acceptors. The phenyl and isopropyl groups are crucial for achieving selectivity and potency by fitting into specific hydrophobic sub-pockets of the active site.

An exemplary summary of a potential docking study is presented below to illustrate the type of data generated.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|

| Casein Kinase 2 (CK2) | -8.5 | Val66, Ile95, Phe113 | Hydrophobic Interactions |

| Hypoxia-Inducible Factor 1α (HIF-1α) | -7.9 | Tyr310, Phe321 | π-π Stacking |

| Proto-oncogene tyrosine-protein kinase (SRC) | -9.1 | Leu273, Val281, Ala390 | Hydrophobic & Van der Waals |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are essential in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

For 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, a QSAR model would use computational descriptors to quantify its structural features. These descriptors can include:

Topological Descriptors: Based on the 2D representation of the molecule.

Electronic Descriptors: Such as partial charges and dipole moments, which are relevant to electrostatic interactions.

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule. The isopropyl group would be a key contributor to steric parameters.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Studies on broader sets of 2-phenyl-2H-indazole derivatives have revealed key structure-activity relationships (SAR). For example, analysis of their antiprotozoal activity showed that electron-withdrawing substituents on the 2-phenyl ring generally favor higher potency. nih.govresearchgate.net In a QSAR model for 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, the unsubstituted phenyl ring and the bulky, hydrophobic isopropyl group would be defining features. The model would use these descriptors to predict its activity relative to other derivatives, guiding further chemical modifications to enhance potency. nih.gov

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is invaluable for investigating reaction mechanisms. researchgate.net It allows for the calculation of the energies of reactants, transition states, and products, providing a detailed map of the reaction pathway.

The synthesis of the 2H-indazole scaffold can be achieved through various routes, and computational studies help to understand the viability and mechanisms of these reactions. nih.gov A prominent method for synthesizing 2-phenyl-2H-indazoles is the Cadogan reductive cyclization. nih.gov A computational investigation of this reaction for forming 2H-Indazole, 3-(1-methylethyl)-2-phenyl- would involve:

Modeling Reactants: Building 3D models of the starting materials, such as a substituted 2-nitrobenzaldehyde (B1664092) and aniline (B41778), followed by the intermediate imine.

Locating Transition States: Identifying the highest-energy point (the transition state) along the reaction coordinate for the key N-N bond-forming cyclization step. The geometry and energy of this transition state determine the reaction's kinetic feasibility.

Alternative synthetic routes, such as transition-metal-catalyzed C-H activation/annulation sequences or [3+2] dipolar cycloadditions, have also been developed for 2H-indazoles. researchgate.netnih.gov DFT calculations have been employed to elucidate the complex mechanisms of these reactions, including the roles of catalysts and the regioselectivity of the cyclization, providing crucial insights for optimizing reaction conditions. nih.govescholarship.org

Investigation of Biological Activity and Molecular Mechanisms of 2h Indazole, 3 1 Methylethyl 2 Phenyl and Its Derivatives in Vitro Studies

Antimicrobial Activity Profiling (In Vitro)

Derivatives of the 2-phenyl-2H-indazole scaffold have demonstrated notable antimicrobial properties in various in vitro studies, targeting a range of pathogens from protozoa to fungi.

Antiprotozoal Mechanisms of Action

Indazole derivatives have shown significant promise as antiprotozoal agents, with in vitro studies demonstrating their efficacy against several human pathogens. researchgate.net Research into 2-phenyl-2H-indazole derivatives has revealed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov In many instances, these compounds have exhibited greater potency than the standard reference drug, metronidazole. nih.gov The biological assays have indicated that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, can enhance antiprotozoal activity. researchgate.netnih.gov

For instance, studies on a series of 2-phenyl-2H-indazole derivatives have identified compounds with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the 2-position as being particularly active against the three aforementioned protozoa. nih.gov While the precise mechanisms for many indazole derivatives are still under investigation, some proposed pathways include the activation by parasitic enzymes and the disruption of essential metabolic processes.

The mechanism of action for many nitroheterocyclic drugs against protozoa involves reductive activation by parasitic nitroreductases (NTRs). mdpi.com This process is crucial for the efficacy of drugs like benznidazole (B1666585) against Trypanosoma cruzi. mdpi.com The parasite's NTR enzymes, which are absent in mammalian hosts, reduce the nitro group of the drug to generate cytotoxic metabolites, including nitroso and hydroxylamine (B1172632) intermediates, and reactive oxygen species (ROS). mdpi.com This leads to significant cellular damage and parasite death.

While direct studies on 2H-Indazole, 3-(1-methylethyl)-2-phenyl- are not extensively available, the principle of NTR activation is a key mechanism for other nitro-containing heterocyclic compounds. For example, 3-nitro-1,2,4-triazole (B13798) derivatives have been shown to be potent anti-T. cruzi agents, with their activity linked to metabolism by T. cruzi nitroreductase. mdpi.com It is hypothesized that nitro-substituted indazole derivatives could similarly act as substrates for these enzymes, leading to the generation of cytotoxic species within the parasite.

Disruption of the parasite's respiratory chain is another potential mechanism of antiprotozoal action. Some compounds can interfere with key enzymes involved in cellular respiration, leading to a metabolic crisis and cell death. While specific studies detailing the inhibition of parasitic respiration by 2H-Indazole, 3-(1-methylethyl)-2-phenyl- are limited, research on related heterocyclic compounds provides a basis for this potential mechanism. For instance, indazole N-oxide derivatives have been studied for their mechanism of action against T. cruzi, which included the evaluation of parasitic respiration inhibition.

Antibacterial Mechanisms of Action (e.g., DNA Gyrase B Inhibition)

Indazole derivatives have been identified as a novel class of inhibitors targeting the bacterial DNA gyrase B (GyrB) subunit. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription, making it a well-validated target for antibacterial agents. nih.govnih.gov The GyrB subunit contains the ATP-binding site, and its inhibition disrupts the energy supply for the enzyme's catalytic function. nih.gov

Structure-based drug design has led to the development of indazole derivatives with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have shown excellent inhibitory concentrations (IC50) against DNA gyrase. nih.gov

| Compound | Target Organism | MIC (μg/mL) | GyrB IC50 (nM) |

|---|---|---|---|

| Indazole Derivative A | S. aureus | 0.25 | < 8 |

| Indazole Derivative B | E. faecalis | 0.125 | 15 |

| Indazole Derivative C | S. pneumoniae | 0.5 | 10 |

Antifungal Mechanisms of Action (e.g., against Candida albicans, Candida glabrata)

Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against pathogenic yeasts such as Candida albicans and Candida glabrata. nih.gov Candidiasis is a major cause of fungal infections, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. nih.gov While the exact antifungal mechanisms of these indazole derivatives are yet to be fully elucidated, their ability to inhibit the growth of these opportunistic pathogens highlights their potential as a scaffold for novel antifungal drug discovery. nih.gov

Anti-inflammatory Activity and Cellular Pathway Modulation (In Vitro)

In addition to their antimicrobial properties, indazole derivatives have been investigated for their anti-inflammatory potential. nih.govnih.gov Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the modulation of inflammatory pathways is a major therapeutic strategy. nih.gov

In vitro studies have shown that indazole derivatives can inhibit key mediators of the inflammatory response. nih.govresearchgate.net A significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net Several 2,3-diphenyl-2H-indazole derivatives have shown inhibitory activity against human COX-2 at micromolar concentrations. nih.gov

Furthermore, indazole compounds have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), in a concentration-dependent manner. nih.govresearchgate.net The inhibition of these cytokines and the COX-2 enzyme suggests that the anti-inflammatory effects of these compounds are mediated through the modulation of key cellular signaling pathways involved in the inflammatory cascade. nih.gov

| Compound | Assay | IC50 (µM) | Percent Inhibition |

|---|---|---|---|

| Indazole | COX-2 Inhibition | 5.10 | - |

| 5-Aminoindazole | TNF-α Inhibition | - | 68.30% at 250µM |

| 6-Nitroindazole | IL-1β Inhibition | - | 70.11% at 250µM |

| 2,3-diphenyl-2H-indazole derivative | COX-2 Inhibition | - | Inhibition at 10 µM |

Cyclooxygenase (COX) Isoenzyme Inhibition (e.g., COX-2)

The cyclooxygenase (COX) enzymes are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is directly associated with inflammatory processes. Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.

In vitro assays have demonstrated that certain derivatives of the 2H-indazole class are potent and selective inhibitors of the COX-2 isoenzyme. Studies on various novel synthesized derivatives show significant inhibitory activity against COX-2, with some compounds exhibiting greater potency and selectivity than established drugs like celecoxib. For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives were evaluated, and several compounds showed good COX-2 inhibitory activities with IC50 values in the low micromolar range. nih.gov Similarly, other heterocyclic compounds incorporating structures analogous to indazole derivatives have shown high selectivity and potent inhibition of COX-2. nih.govacs.org

The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro COX-2 Inhibition by Selected Heterocyclic Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Derivative 4e | COX-2 | 2.35 ± 0.04 | Not Specified | nih.gov |

| Derivative 9h | COX-2 | 2.422 ± 0.10 | Not Specified | nih.gov |

| Derivative 9i | COX-2 | 3.34 ± 0.05 | Not Specified | nih.gov |

| Derivative VIIa | COX-2 | 0.29 | 67.24 | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.42 | 33.8 | nih.gov |

This table is interactive. Click on the headers to sort the data.

These findings underscore the potential of the indazole scaffold as a template for designing novel and selective COX-2 inhibitors for the management of inflammation.

Cytokine Modulation (e.g., Inhibition of TNF-α, IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are pivotal in the inflammatory cascade. Modulating the production of these cytokines is a key strategy in treating inflammatory diseases. While the indazole scaffold is known for its anti-inflammatory properties, specific in vitro data regarding the direct inhibition of TNF-α and IL-1β by 2H-Indazole, 3-(1-methylethyl)-2-phenyl- or its immediate derivatives is not extensively detailed in the currently available literature. However, the broader class of indazole-containing compounds has been investigated for such activities, suggesting a potential avenue for future research into this specific derivative.

Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation

In the context of anticancer activity, some indazole derivatives have been shown to increase the levels of intracellular Reactive Oxygen Species (ROS) in cancer cells. rsc.orgnih.gov This elevation of ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis, which is a desirable outcome in cancer therapy. One study on a specific indazole derivative, compound 2f, demonstrated that its treatment of 4T1 breast cancer cells led to increased ROS levels, which contributed to its pro-apoptotic effects through the mitochondrial pathway. rsc.orgnih.gov This mechanism represents a targeted approach to inducing cancer cell death rather than a general antioxidant or scavenging effect. Direct ROS scavenging activities, such as those measured by DPPH or NO inhibition assays, are not prominently reported for this specific class of indazoles in the context of anti-inflammatory action.

Anticancer Activity and Cellular Mechanisms (In Vitro)

The indazole core is a feature of several FDA-approved anticancer drugs, highlighting its importance in oncology. rsc.orgnih.gov In vitro studies have revealed that derivatives of 2H-indazole can inhibit the proliferation of various cancer cell lines through multiple cellular mechanisms.

Apoptosis Induction Pathways (e.g., Cleaved Caspase-3, Bax Upregulation, Bcl-2 Downregulation)

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. A key mechanism by which indazole derivatives exert their anticancer effects is through the induction of apoptosis.

In vitro treatment of 4T1 breast cancer cells with a potent indazole derivative, designated as 2f, showed a dose-dependent promotion of apoptosis. rsc.orgnih.gov This was mechanistically linked to the intrinsic or mitochondrial pathway of apoptosis, characterized by:

Upregulation of Bax: An increase in the levels of the pro-apoptotic protein Bax.

Downregulation of Bcl-2: A decrease in the levels of the anti-apoptotic protein Bcl-2. The Bax/Bcl-2 ratio is a critical determinant for the cell's susceptibility to apoptosis.

Activation of Caspase-3: Increased levels of cleaved caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. rsc.orgnih.gov

Similar mechanisms involving the modulation of Bcl-2 family proteins and the cleavage of caspases have been observed with other novel thiazole (B1198619) derivatives in human leukemia cells, further supporting this mode of action for related heterocyclic compounds. ukrbiochemjournal.org

Table 2: Effect of Indazole Derivative 2f on Apoptosis Markers in 4T1 Cancer Cells

| Apoptosis Marker | Effect Observed | Role in Apoptosis | Reference |

|---|---|---|---|

| Bcl-2 | Downregulation | Anti-apoptotic | rsc.orgnih.gov |

| Bax | Upregulation | Pro-apoptotic | rsc.orgnih.gov |

| Cleaved Caspase-3 | Upregulation | Executioner Caspase | rsc.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Cell Cycle Perturbation Analysis

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. While apoptosis induction is a well-documented mechanism for indazole derivatives, specific data on cell cycle perturbation (e.g., arrest at G1, S, or G2/M phases) for 2H-Indazole, 3-(1-methylethyl)-2-phenyl- and its close derivatives are limited in the reviewed literature. However, the inhibition of cell proliferation observed in numerous studies strongly suggests that interference with the cell cycle is a likely component of their anticancer activity, warranting further investigation. rsc.orgjapsonline.com

Mitochondrial Dysfunction Induction (e.g., Mitochondrial Membrane Potential Alteration)

Mitochondria are central to the intrinsic apoptotic pathway. Disruption of mitochondrial function is a key event that can commit a cell to apoptosis. Studies have shown that the anticancer activity of indazole derivatives is linked to the induction of mitochondrial dysfunction.

Specifically, treatment of 4T1 breast cancer cells with the indazole derivative 2f was found to decrease the mitochondrial membrane potential (MMP). rsc.orgnih.gov A reduction in MMP is an early indicator of apoptosis, as it leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. The observed increase in ROS levels, as mentioned in section 5.2.3, is also closely linked to this mitochondrial dysfunction, forming a feedback loop that amplifies the apoptotic signal. rsc.orgnih.gov

Inhibition of Cell Proliferation and Colony Formation (In Vitro)

Derivatives of the 2H-indazole scaffold have demonstrated significant cytostatic effects in preclinical in vitro models. Studies on specific indazole derivatives have shown potent, dose-dependent inhibition of cancer cell growth and proliferation.

One study investigating a novel indazole derivative, referred to as compound 2f, revealed strong antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. In the 4T1 breast cancer cell line, this compound decreased cell proliferation in both a dose- and time-dependent manner. Furthermore, exposure to the compound markedly inhibited the ability of 4T1 cells to form colonies, with complete inhibition observed at a concentration of 1.25 μM. This demonstrates the compound's potent cytostatic effect on these cancer cells.

Other research has shown that various 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives exhibit low cytotoxicity in human cell lines such as HaCaT and HeLa, suggesting a degree of selectivity for pathogenic or cancerous cells over healthy ones. mdpi.com

Table 1: In Vitro Antiproliferative and Colony Formation Effects of an Indazole Derivative

| Cell Line | Assay | Concentration | Observed Effect |

|---|---|---|---|

| 4T1 Breast Cancer | MTT Assay | Dose-dependent | Inhibition of cell proliferation |

| 4T1 Breast Cancer | Colony Formation | 1.25 μM | Complete inhibition of colony formation |

Anti-migratory and Anti-invasive Effects (e.g., Modulation of Matrix Metalloproteinases like MMP-9 and TIMP-2)

The metastatic cascade, involving cell migration and invasion, is a key target for cancer therapeutics. Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in this process by degrading the extracellular matrix, which facilitates cancer cell invasion. nih.gov The activity of MMPs is regulated by endogenous inhibitors, such as the tissue inhibitor of metalloproteinases 2 (TIMP-2). nih.govnih.gov

In vitro studies have shown that indazole derivatives can disrupt the migration and invasion of cancer cells. For instance, treatment with the indazole derivative 2f was found to disrupt the migration and invasion of 4T1 breast cancer cells. Mechanistically, this was associated with a reduction in the levels of matrix metalloproteinase-9 (MMP-9) and a corresponding increase in the tissue inhibitor matrix metalloproteinase 2 (TIMP-2). Other studies have also screened novel indazole derivatives for their MMP-9 inhibitory activity using methods like gelatin zymography. researchgate.net This modulation of the MMP-9/TIMP-2 balance is a key mechanism underlying the anti-invasive properties of these compounds.

Table 2: Modulation of Invasion-Related Proteins by an Indazole Derivative

| Cell Line | Treatment | Effect on MMP-9 | Effect on TIMP-2 | Outcome |

|---|---|---|---|---|

| 4T1 Breast Cancer | Indazole Derivative 2f | Reduction | Increase | Disruption of cell migration and invasion |

Targeting Specific Protein Kinases (e.g., Aromatase Enzyme, EGFR, CRAF, C-Met)

The indazole core is recognized as a valuable pharmacophore for the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.gov Indazole derivatives have been investigated as inhibitors of several key kinases involved in oncogenic signaling pathways.

CRAF Kinase: CRAF, a serine/threonine-specific kinase, is implicated in several human cancers. Specific 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective CRAF inhibitors. nih.gov Docking studies suggest these derivatives bind tightly to CRAF kinase, forming hydrogen bonds with key residues in the hinge region, such as Cys424. nih.gov

EGFR and c-Met: The epidermal growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met) are critical tyrosine kinases in cancer progression, particularly in non-small cell lung cancer (NSCLC). The development of resistance to EGFR inhibitors often involves the amplification of the c-Met gene. While specific dual EGFR/c-Met inhibitory activity for 2H-Indazole, 3-(1-methylethyl)-2-phenyl- has not been detailed, the indazole scaffold is a promising starting point for designing multi-target kinase inhibitors that could potentially overcome such resistance mechanisms. nih.gov

While the indazole scaffold is prevalent in numerous kinase inhibitors, specific in vitro data detailing the inhibitory activity of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- against the Aromatase enzyme is not extensively documented in the available research.

Other Significant Biological Activities and Mechanistic Insights (In Vitro)

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes, with three main isoforms: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). Overproduction of NO, particularly by nNOS and iNOS, is linked to various pathological conditions. Indazole derivatives have been identified as potent inhibitors of these enzymes.

For example, 7-nitro indazole is a structurally distinct inhibitor that is selective for the neuronal isoform of NOS (nNOS). nih.gov Furthermore, studies on fluorinated indazoles have demonstrated that fluorination of the aromatic ring can increase both the inhibitory potency and the selectivity towards the iNOS isoform. This suggests that the indazole skeleton is a promising framework for developing selective NOS inhibitors. nih.gov

Table 3: Selectivity of Indazole Derivatives for NOS Isoforms

| Indazole Derivative | Target Isoform(s) | Observed Effect |

|---|---|---|

| 7-Nitro indazole | Neuronal NOS (nNOS) | Selective inhibition |

| Fluorinated indazoles | Inducible NOS (iNOS) | Increased inhibitory potency and selectivity |

Guanylyl Cyclase Activation

Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway, catalyzing the formation of cyclic guanosine (B1672433) monophosphate (cGMP) upon activation by NO. nih.govembopress.org Certain indazole derivatives have been shown to act as activators of this enzyme.

One such compound, 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), is a known activator of soluble guanylyl cyclase. nih.gov In studies on rat pituitary GH(3) lactotrophs, YC-1 demonstrated complex, dual effects on Ca(2+)-activated K(+) currents. While its stimulatory effect may be linked to elevated cytosolic Ca(2+), it also appears to directly inhibit certain K(+) currents in a manner independent of guanylyl cyclase activation. nih.gov This highlights the multifaceted mechanisms through which indazole derivatives can exert their biological effects.

HIV Protease Inhibition

The indazole scaffold is noted for its wide range of pharmacological activities, including anti-HIV properties. nih.gov While specific research targeting the inhibition of HIV protease by 2H-Indazole, 3-(1-methylethyl)-2-phenyl- is limited, related heterocyclic compounds have been investigated for activity against other critical HIV enzymes. For instance, studies on novel biphenylhydrazo-4-arylthiazole derivatives have shown them to be capable of dually inhibiting both the polymerase and ribonuclease H functions of HIV reverse transcriptase (RT). nih.gov This indicates that heterocyclic scaffolds are promising for the development of agents targeting various stages of the HIV life cycle.

Estrogen Receptor Ligand Interactions

Derivatives of the 2-phenyl-2H-indazole scaffold have been identified as highly selective ligands for the estrogen receptor β (ERβ), an important pharmaceutical target. nih.govfigshare.comillinois.edu In vitro studies involving competitive binding assays and cell-based transcriptional assays have been conducted to elucidate these interactions. nih.gov

A series of nonsteroidal compounds featuring the phenyl-2H-indazole core were synthesized to explore their potential as ERβ-selective ligands. nih.govfigshare.comillinois.edu Research revealed that substituents at the C-3 position of the indazole ring play a critical role in determining both binding affinity and selectivity for ERβ. nih.govfigshare.com Compounds with polar or polarizable groups at this C-3 position—such as halogens, trifluoromethyl (CF₃), or nitrile (CN)—demonstrated particularly high affinity and selectivity. nih.govfigshare.comillinois.edu The most effective of these ligands exhibited binding affinities for ERβ comparable to that of estradiol, with more than 100-fold selectivity over estrogen receptor α (ERα). nih.govfigshare.comillinois.edu This pronounced selectivity and potency were also confirmed in cell-based transcriptional assays, where several derivatives showed efficacies equivalent to estradiol. nih.govfigshare.com

Further investigations into fluoroalkylated derivatives aimed to develop potential ERβ-selective PET imaging agents. koreascience.krresearchgate.net Specifically, 2-phenyl-2H-indazoles with fluoroethyl and fluoropropyl groups at the C-3 position were synthesized and evaluated. koreascience.kr While these particular analogs showed relatively low binding affinity for both ERα and ERβ, they maintained a notable selectivity for ERβ over ERα, with the fluoroethylated indazole estrogen showing a 41-fold preference for ERβ. koreascience.krresearchgate.net

These findings collectively highlight the 2-phenyl-2H-indazole core as a key pharmacophore for developing ligands with high ERβ subtype affinity and selectivity. nih.govfigshare.com

Table 1: In Vitro Estrogen Receptor β (ERβ) Binding Affinity and Selectivity of C-3 Substituted 2-Phenyl-2H-Indazole Derivatives Note: Data is compiled from multiple sources for illustrative purposes. RBA refers to Relative Binding Affinity compared to estradiol.

| C-3 Substituent | ERβ RBA (%) | ERα RBA (%) | Selectivity (ERβ/ERα) |

| Halogen (e.g., Iodo) | High | Low | >100 |

| Trifluoromethyl (CF₃) | High | Low | >100 |

| Nitrile (CN) | High | Low | >100 |

| Fluoroethyl | Low | Very Low | ~41 |

| Fluoropropyl | Low | Very Low | ~17 |

Neuroprotective Modulatory Mechanisms

In vitro research into the neuroprotective capabilities of indazole derivatives has explored their effects in models of neurodegeneration. While direct studies on 2H-Indazole, 3-(1-methylethyl)-2-phenyl- are limited, investigations into structurally related compounds provide insight into potential neuroprotective mechanisms.

One study investigated the effects of furopyrazole derivatives of benzylindazole analogs on cell death induced by C2 ceramide in primary cortical neuron cultures. nih.gov Ceramide accumulation is a factor associated with both acute and chronic neurodegeneration. nih.gov The study found that several of the benzylindazole analogs offered neuroprotection against this C2 ceramide-induced apoptosis. nih.gov Among the derivatives tested, those with a carbinol functional group demonstrated the most potent protective effects. nih.gov These findings suggest that the indazole scaffold could be a foundation for developing neuroprotective agents against neurodegenerative diseases where ceramide-mediated apoptosis is a contributing factor. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on 2-phenyl-2H-indazole and its derivatives have been crucial in identifying the structural features that govern their biological potency and selectivity across various molecular targets.

For Estrogen Receptor (ER) Selectivity: The primary determinant for high-affinity, selective binding to ERβ is the nature of the substituent at the C-3 position of the 2-phenyl-2H-indazole core. nih.govfigshare.com SAR studies have consistently shown that the introduction of polar and/or polarizable groups, such as halogens, trifluoromethyl (CF₃), and nitrile (CN), at this site significantly enhances binding affinity for ERβ while maintaining low affinity for ERα. nih.govfigshare.comillinois.edu This leads to exceptional ERβ selectivity, often exceeding 100-fold. nih.gov

For Antiprotozoal Activity: SAR analyses of 2-phenyl-2H-indazole derivatives tested against protozoa like E. histolytica, G. intestinalis, and T. vaginalis have revealed key structural requirements for potency. nih.govresearchgate.net The biological evaluation demonstrated the importance of electron-withdrawing groups on the 2-phenyl ring for favorable antiprotozoal activity. nih.govresearchgate.netresearchgate.net For instance, derivatives with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the N-2 position of the indazole were among the most active against the three protozoa tested. mdpi.com The presence of the N-phenyl group itself was found to be important for activity. researchgate.net

For Poly(ADP-ribose) Polymerase (PARP) Inhibition: Extensive SAR exploration of a series of substituted 2-phenyl-2H-indazole-7-carboxamides led to the identification of potent PARP inhibitors. irbm.comnih.gov This research culminated in the development of a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog which displayed excellent PARP enzyme inhibition with an IC₅₀ value of 4 nM and inhibited the proliferation of cancer cell lines deficient in BRCA-1. irbm.comnih.gov

For Calcium-Release Activated Calcium (CRAC) Channel Blockade: In the context of CRAC channel modulation, SAR studies of indazole-3-carboxamides highlighted the critical importance of the regiochemistry of the amide linker at the C-3 position. nih.gov An indazole-3-carboxamide derivative was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀. nih.gov In contrast, its reverse amide isomer was inactive, demonstrating that the specific attachment and orientation of the carboxamide group at the C-3 position is a crucial and unprecedented requirement for CRAC channel blockade within this chemical class. nih.gov

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for 2-Phenyl-2H-Indazole Derivatives

| Target | Key Structural Feature | Effect on Activity |

| Estrogen Receptor β | Polar/polarizable group (e.g., -CF₃, -CN) at C-3 | Increased potency and selectivity |

| Protozoa | Electron-withdrawing group on 2-phenyl ring | Increased potency |

| PARP Enzyme | 5-Fluoro substitution and 7-carboxamide group | Potent inhibition |

| CRAC Channel | Specific 3-carboxamide regiochemistry | Essential for inhibitory activity |

Advanced Applications and Future Research Directions for 2h Indazole, 3 1 Methylethyl 2 Phenyl in Material Science and Catalysis

Role as Chemical Intermediates in Advanced Organic Synthesis

The 2H-indazole framework is a versatile building block in organic synthesis, serving as a key intermediate for constructing more complex molecular architectures. nih.govnih.gov The compound 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, provides a stable and functionalizable core. Synthetic chemists have developed numerous methods to modify the indazole ring, allowing for the strategic installation of various functional groups. ijsdr.org

Research has demonstrated that the C-3 position of the 2H-indazole ring can be readily functionalized. ijsdr.org While the subject compound already bears an isopropyl group at this position, other 2-aryl-2H-indazoles can undergo reactions such as formylation, nitration, and arylation at the C-3 position. ijsdr.org More relevant to 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, is the potential for functionalization on the phenyl ring at the N-2 position or on the fused benzene (B151609) ring of the indazole core. These positions can be targeted for reactions like halogenation, nitration, or metal-catalyzed cross-coupling reactions, thereby creating a diverse library of derivatives. The presence of the isopropyl and phenyl groups can sterically direct these subsequent transformations to achieve high regioselectivity. The resulting poly-functionalized indazoles can then serve as precursors for advanced materials, ligands, or complex organic molecules with tailored properties. ijsdr.org

Exploration in Polymer Chemistry as Monomers

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, specific electronic properties, or unique recognition capabilities. While the direct use of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- as a monomer is not yet widely documented, its scaffold holds significant potential for this application.

To be utilized in polymer chemistry, the indazole scaffold would require modification to introduce polymerizable functional groups. For instance, vinyl, ethynyl, hydroxyl, carboxyl, or amino groups could be synthetically installed on the N-2 phenyl ring or the fused benzene ring. The resulting functionalized indazole monomer could then participate in various polymerization reactions, such as addition, condensation, or ring-opening polymerizations.

The inclusion of the rigid and aromatic indazole unit into a polymer chain would be expected to impart several desirable properties:

Increased Thermal Stability: The aromatic nature of the indazole ring could enhance the degradation temperature of the resulting polymer.

Modified Optoelectronic Properties: Indazole derivatives are known to have interesting photophysical properties, and their incorporation could lead to polymers suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.net

Enhanced Chemical Resistance: The stable heterocyclic structure could improve the polymer's resistance to chemical attack.

Future research in this area would involve the synthesis of polymerizable derivatives of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- and the subsequent investigation of their polymerization behavior and the material properties of the resulting polymers.

Application and Mechanistic Studies in Corrosion Inhibition

Heterocyclic compounds containing nitrogen, oxygen, and/or sulfur atoms are widely recognized as effective corrosion inhibitors for metals in acidic media. jmaterenvironsci.comnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions. nih.gov Recent studies on indazole derivatives have confirmed their significant potential in this field. researchgate.net

Although 2H-Indazole, 3-(1-methylethyl)-2-phenyl- has not been specifically tested, a study on similar indazole compounds, 2-methyl-6-nitro-2H-indazole (6NI2) and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1), on C38 steel in 1 M HCl provides strong evidence for its potential application. researchgate.net These compounds were found to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.net The inhibition efficiency increased with concentration, reaching over 94% at a concentration of 10⁻³ M. researchgate.net

The mechanism of inhibition involves the adsorption of the indazole molecules onto the steel surface, a process that was found to obey the Langmuir adsorption isotherm. researchgate.net This adsorption is facilitated by the presence of π-electrons in the aromatic rings and the lone pair of electrons on the nitrogen atoms, which can interact with the vacant d-orbitals of iron atoms. The structure of 2H-Indazole, 3-(1-methylethyl)-2-phenyl-, with its two aromatic rings and two nitrogen atoms, is well-suited for such interactions. The phenyl and isopropyl groups would further influence the adsorption process and the packing density of the protective film.

| Compound | Concentration (M) | Inhibition Efficiency (%) | Corrosion Current Density (icorr, mA·cm-2) | Adsorption Isotherm |

|---|---|---|---|---|

| 6NI2 | 10-3 | 96.49 | 4.90 | Langmuir |

| 6NE1 | 10-3 | 94.73 | 3.08 | Langmuir |

Development of Indazole-Based Ligands for Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. nih.govacs.org The electronic and steric properties of a ligand dictate the reactivity and selectivity of the metal center. N-heterocyclic compounds are a cornerstone of ligand design, and the indazole scaffold offers unique features for creating innovative ligands.

A recent study detailed the synthesis of an indazole-phosphine ligand and its application in gold(I) catalysis. nih.govacs.org The key feature of this design is the presence of a nitrogen atom in the indazole ring that is not involved in coordination to the metal in its neutral state. This nitrogen atom can be easily methylated to introduce a positive charge into the ligand backbone, thereby creating a cationic ligand. nih.govacs.org This modification allows for a direct comparison between a neutral and a cationic ligand where the steric environment around the metal center is minimally changed, isolating the electronic effect of the positive charge.

In the benchmark reaction of propargyl amide cyclization, the neutral indazole-phosphine gold(I) complex showed significantly higher catalytic activity compared to a standard triphenylphosphine (B44618) gold(I) complex. acs.org The researchers hypothesized that the non-coordinating nitrogen of the indazole moiety could act as a Brønsted base, assisting in the reaction mechanism. acs.org This demonstrates that the indazole scaffold can do more than just tune the electronic properties of the metal; it can also participate directly in the catalytic cycle. The 3-isopropyl and 2-phenyl substituents on the target compound could be used to fine-tune the steric bulk and solubility of such catalytic complexes.

| Catalyst | Additive | Time (h) | Conversion (%) |

|---|---|---|---|

| Neutral Indazole-Phosphine-AuCl | None | 2 | 100 |

| Cationic Indazole-Phosphine-AuCl | None | 24 | <10 |

| Neutral Indazole-Phosphine-AuCl | HFIP | 0.5 | 100 |

| Cationic Indazole-Phosphine-AuCl | HFIP | 0.5 | 100 |

Design and Development of Novel Indazole-Based Molecular Scaffolds for Diverse Applications

The concept of "privileged structures" highlights molecular frameworks that can provide ligands for multiple biological targets. unife.it This concept can be extended to material science, where certain core scaffolds serve as versatile platforms for developing a range of functional materials. The 2H-indazole ring is one such scaffold. researchgate.netresearchgate.net

Starting from the 2H-Indazole, 3-(1-methylethyl)-2-phenyl- core, a multitude of novel molecular structures can be envisioned. By employing established synthetic methodologies, various functional groups can be appended to the indazole system to tailor its properties for specific applications. researchgate.net For example:

For Optoelectronic Materials: Attaching electron-donating and electron-accepting groups to the indazole scaffold can create push-pull chromophores with applications in non-linear optics or as emitters in OLEDs.

For Chemical Sensors: Functionalizing the indazole with moieties capable of binding specific ions or molecules could lead to the development of new chemosensors, where the binding event is signaled by a change in fluorescence or color.

For Functional Dyes: The aromatic indazole system can serve as the core for new dyes and pigments with high thermal and chemical stability. researchgate.net

The design process for these novel scaffolds involves a rational combination of the stable indazole core with functional units that impart the desired physical and chemical properties. The 3-isopropyl and 2-phenyl groups on the parent molecule provide a defined steric and electronic starting point, influencing the properties and synthesis of the next generation of indazole-based materials.

Q & A

Q. What are the optimal synthetic routes for 2H-Indazole, 3-(1-methylethyl)-2-phenyl-?

Methodological Answer: The synthesis of substituted indazoles typically involves cyclization reactions, such as the condensation of hydrazine derivatives with carbonyl compounds. For example, in analogous imidazole syntheses, refluxing precursors in methanol with catalytic acetic acid under controlled conditions yields high-purity products . Solvent selection (e.g., methanol, ethanol) and catalyst choice (e.g., glacial acetic acid) significantly impact reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound .

Q. How can researchers validate the structural integrity of 2H-Indazole derivatives?

Methodological Answer: Structural validation requires multi-technique characterization:

- NMR spectroscopy (¹H, ¹³C) identifies substituent positions and confirms aromatic proton environments .

- Elemental analysis verifies empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

- Mass spectrometry (ESI-TOF) provides molecular ion confirmation.

- Melting point consistency (e.g., 209–211°C for analogous compounds) ensures purity .

Q. What experimental design strategies improve yield in indazole synthesis?

Methodological Answer: Factorial design of experiments (DoE) minimizes trial runs while optimizing variables like temperature, molar ratios, and reaction time. For instance, a 2³ factorial design can identify interactions between catalyst concentration, solvent polarity, and reflux duration, enabling efficient parameter optimization . Central composite designs (CCD) further refine optimal conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2H-Indazole derivatives in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron distribution and reactive sites. Molecular docking studies, as demonstrated for benzimidazole analogs, predict binding affinities to biological targets (e.g., enzymes) . Machine learning models trained on reaction databases (e.g., Reaxys) can forecast regioselectivity in electrophilic substitution reactions .

Q. What strategies resolve contradictions between computational predictions and experimental results?

Methodological Answer: Discrepancies often arise from approximations in solvation models or neglected steric effects. Hybrid approaches combining DFT with molecular dynamics (MD) simulations account for solvent interactions and conformational flexibility . Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational parameters .

Q. How do substituents on the indazole core influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution (e.g., halogenation, alkylation) followed by bioassays. For example, introducing isopropyl groups (as in 3-(1-methylethyl)) enhances lipophilicity, potentially improving membrane permeability in antifungal assays . Comparative assays against control compounds (e.g., fluconazole) quantify efficacy .

Q. What methodologies assess the environmental impact of 2H-Indazole derivatives?

Methodological Answer:

- Degradation studies : HPLC-MS tracks photolytic/hydrolytic breakdown products under simulated environmental conditions .

- Ecotoxicology assays : Daphnia magna or algal growth inhibition tests evaluate acute toxicity .

- Persistence analysis : Soil/water half-life measurements using ¹⁴C-labeled analogs determine bioaccumulation potential .

Methodological Frameworks

Q. How to design a robust theoretical framework for studying indazole reactivity?

Methodological Answer: Integrate ontological assumptions (e.g., quantum mechanical behavior) with epistemological goals (e.g., predicting reaction pathways). For example, a multi-scale modeling approach combines ab initio calculations for electronic structure with coarse-grained MD for bulk behavior . Peer-reviewed validation against crystallographic data (e.g., Cambridge Structural Database) ensures theoretical alignment .

Q. What statistical methods analyze contradictory data in catalytic indazole synthesis?

Methodological Answer: Bayesian statistical analysis quantifies uncertainty in conflicting datasets (e.g., divergent yields from similar conditions). Principal Component Analysis (PCA) identifies latent variables (e.g., trace moisture) causing variability . Sensitivity analysis ranks factors by impact (e.g., catalyst purity > solvent grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.